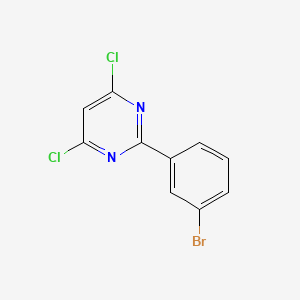

2-(3-Bromophenyl)-4,6-dichloropyrimidine

Beschreibung

The Pivotal Role of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in a vast array of biologically active molecules. Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (Vitamin B1), and numerous approved drugs. atlantis-press.comgoogle.com This prevalence in nature has inspired organic and medicinal chemists to explore the pyrimidine scaffold extensively.

The synthetic versatility of the pyrimidine ring allows for functionalization at its various carbon and nitrogen positions, enabling the creation of large, structurally diverse libraries of compounds. google.com This adaptability has led to the discovery of pyrimidine derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. atlantis-press.comgoogle.com Consequently, the pyrimidine core is considered a "privileged scaffold" in drug discovery, capable of interacting with a multitude of biological targets such as enzymes and receptors. atlantis-press.com

Strategic Importance of Halogenated Pyrimidines as Versatile Synthons

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate, or synthon. Halogenated pyrimidines, particularly chloro- and bromo-substituted derivatives, are highly valued building blocks due to the reactivity of the carbon-halogen bond. researchgate.net The electron-deficient nature of the pyrimidine ring makes the halogen substituents excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. acs.org

This reactivity is regioselective, with the C4 and C6 positions being generally more susceptible to nucleophilic attack than the C2 position, followed by the C5 position. rsc.org This predictable hierarchy allows for the sequential and controlled introduction of various functional groups. Furthermore, halogenated pyrimidines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. acs.orgmdpi.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful methods for constructing complex molecular architectures that would be difficult to assemble otherwise. researchgate.netmdpi.com

Research Trajectory of 5-(4-Bromophenyl)-4,6-dichloropyrimidine (B57207) as a Key Intermediate

In contrast to the limited specific data on the 2-(3-bromophenyl) isomer, the research trajectory of 5-(4-Bromophenyl)-4,6-dichloropyrimidine is well-documented and highlights the strategic importance of this class of compounds. This specific isomer has gained significant attention as a crucial intermediate in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist used to treat pulmonary arterial hypertension. google.comacs.orgchemicalbook.com

The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine typically starts from p-bromophenylacetic acid. google.com A common synthetic route involves the esterification of the starting acid, followed by a condensation reaction to form a malonic acid ester derivative. This intermediate is then cyclized with formamidine (B1211174) to yield 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. atlantis-press.comgoogle.com The final step is a chlorination reaction, often using a reagent like phosphorus oxychloride (POCl₃), to convert the dihydroxy pyrimidine into the target 5-(4-bromophenyl)-4,6-dichloropyrimidine. atlantis-press.comchemicalbook.com

The utility of this intermediate is demonstrated in its subsequent reactions. In the synthesis of Macitentan, the chlorine atoms at the C4 and C6 positions are sequentially substituted. One chlorine is displaced by an ethylene (B1197577) glycol linker, and the other is substituted with a sulfonamide group, showcasing the differential reactivity that can be exploited in multi-step syntheses. acs.org The bromophenyl group at the C5 position also serves as a handle for further modifications, often through Suzuki-Miyaura cross-coupling reactions to introduce additional aryl or heteroaryl groups. mdpi.comresearchgate.net The extensive patent and journal literature surrounding 5-(4-bromophenyl)-4,6-dichloropyrimidine solidifies its status as a high-value intermediate in modern pharmaceutical chemistry. atlantis-press.comgoogle.comacs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-4,6-dichloropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrCl2N2/c11-7-3-1-2-6(4-7)10-14-8(12)5-9(13)15-10/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZMHKMMDYJJOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Bromophenyl 4,6 Dichloropyrimidine

Classical Multi-Step Synthetic Pathways

The traditional approach to synthesizing 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) involves a sequential, multi-step process starting from p-bromophenylacetic acid. google.com This route encompasses esterification, malonate formation, cyclization to form the pyrimidine (B1678525) core, and a final halogenation step.

Esterification of Substituted Phenylacetic Acids

The initial step in the synthesis is the esterification of p-bromophenylacetic acid to its corresponding methyl ester, methyl p-bromophenylacetate. google.com This reaction is typically performed using methanol. In traditional methods, catalysts such as concentrated sulfuric acid or thionyl chloride were common. google.com However, newer methods have focused on more environmentally benign catalysts.

Formation of Substituted Malonate Intermediates

Following esterification, the resulting methyl p-bromophenylacetate is converted into a malonate derivative. This is achieved through a reaction with dimethyl carbonate in the presence of a strong base. google.com Sodium methoxide (B1231860) is an effective base for this transformation, replacing more hazardous reagents like sodium hydride or sodium amide. google.com The product of this step is dimethyl 2-(4-bromophenyl)malonate. atlantis-press.comgoogle.comresearchgate.net

Table 1: Key Intermediates in the Classical Synthesis Pathway

| Step | Starting Material | Product |

|---|---|---|

| Esterification | p-Bromophenylacetic acid | Methyl p-bromophenylacetate |

| Malonate Formation | Methyl p-bromophenylacetate | Dimethyl 2-(4-bromophenyl)malonate |

| Cyclization | Dimethyl 2-(4-bromophenyl)malonate | 5-(4-Bromophenyl)pyrimidine-4,6-diol |

Cyclization to Dihydroxypyrimidine Precursors

The formation of the central pyrimidine ring is accomplished through the cyclization of the dimethyl 2-(4-bromophenyl)malonate intermediate. This reaction, a variation of the Pinner pyrimidine synthesis, involves condensation with a formamide (B127407) source. mdpi.comslideshare.net The process can be carried out using formamidine (B1211174) hydrochloride or formamide with a base like sodium methoxide to yield 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, also known as 5-(4-bromophenyl)pyrimidine-4,6-diol. google.comresearchgate.net Optimized procedures for this step report yields as high as 84.4%. atlantis-press.com

Halogenation via Chlorination Reactions

The final step in the classical pathway is the conversion of the dihydroxy pyrimidine precursor into the target molecule, 5-(4-bromophenyl)-4,6-dichloropyrimidine. This is a dehydroxy-chlorination reaction, most commonly achieved using phosphorus oxychloride (POCl₃). atlantis-press.comresearchgate.netguidechem.comnih.gov The reaction conditions often involve heating the substrate in excess POCl₃, which can also serve as the solvent. researchgate.net An organic base, such as N,N-dimethylaniline, may be added to facilitate the reaction. google.com Research has shown that this chlorination can be performed efficiently, with one optimized method reporting a yield of 86.5%. researchgate.net

Process Optimization and Green Chemistry Considerations

In recent years, significant efforts have been directed toward making the synthesis of pyrimidine derivatives more efficient and environmentally friendly. rasayanjournal.co.inmdpi.comresearchgate.net These initiatives focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency through the use of advanced catalytic systems. mdpi.comresearchgate.net

Development and Application of Solid Acid Catalysts

A key area of process optimization in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine is the replacement of traditional homogeneous catalysts with heterogeneous solid acid catalysts. google.com In the initial esterification of p-bromophenylacetic acid, solid acid catalysts are used in place of concentrated sulfuric acid. google.com This modification aligns with the principles of green chemistry by offering several advantages. nih.govresearchgate.net

Table 2: Comparison of Catalysts in Esterification

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Liquid Acid | Concentrated H₂SO₄ | Low cost, high reactivity | Corrosive, difficult to separate, generates acidic waste |

An examination of the synthetic routes and analytical validation for the key chemical intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, reveals a focus on optimizing reaction efficiency and ensuring product purity. This compound serves as a critical building block in the synthesis of various pharmaceutical agents. Advances in synthetic methodologies have concentrated on improving yields and streamlining processes, while analytical techniques provide the necessary confirmation of structure and purity.

Reactivity and Derivatization Strategies of 5 4 Bromophenyl 4,6 Dichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two chlorine atoms and the electron-withdrawing 2-phenyl substituent, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction pathway is a cornerstone for introducing a wide range of functional groups onto the pyrimidine core.

Regioselectivity in Substitution Reactions at the Halogenated Positions

In 4,6-dichloropyrimidine (B16783) systems, the two chlorine atoms at positions 4 and 6 are chemically equivalent. However, the introduction of the 3-bromophenyl group at the C2 position renders the C4 and C6 positions electronically distinct. The regioselectivity of nucleophilic attack is therefore governed by the electronic influence of the C2 substituent and the nature of the incoming nucleophile.

Generally, in dihalopyrimidines, the site of initial substitution is determined by factors such as the relative electron deficiency of the carbon atoms bearing the halogens. wuxiapptec.com For 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position. wuxiapptec.comstackexchange.com In the case of 2-(3-Bromophenyl)-4,6-dichloropyrimidine, the precise regioselectivity between the C4 and C6 positions depends on a subtle interplay of electronic and steric effects. Quantum mechanics calculations and analysis of the Lowest Unoccupied Molecular Orbital (LUMO) are often employed to predict the more electrophilic site, with the atom having the larger LUMO coefficient being the preferred site for nucleophilic attack. wuxiapptec.comstackexchange.com The reaction conditions and the specific nucleophile used can also influence which position reacts, potentially allowing for selective mono- or di-substitution. wuxiapptec.comresearchgate.net

Incorporation of Diverse Nucleophiles

The activated 4,6-dichloro-2-substituted pyrimidine framework readily reacts with a variety of nucleophiles, enabling the synthesis of diverse derivatives. This reactivity is crucial for building molecular complexity and synthesizing precursors for various applications.

Common classes of nucleophiles incorporated via SNAr reactions include:

Amines: Primary and secondary amines, including anilines and various aliphatic amines, can displace one or both chlorine atoms to form aminopyrimidines. researchgate.netmdpi.com These reactions are fundamental in medicinal chemistry for creating scaffolds present in many biologically active molecules.

Alkoxides and Thiolates: Oxygen and sulfur nucleophiles, such as alkoxides and thiolates, react to yield the corresponding ethers and thioethers. wuxiapptec.comnih.gov

Other Nucleophiles: A broad spectrum of other nucleophiles, such as hydrazinium (B103819) salts and hydroxylamines, have also been successfully employed in SNAr reactions with activated pyrimidines. science.gov

The sequential displacement of the two chlorine atoms is often possible by controlling the reaction stoichiometry and conditions, allowing for the stepwise introduction of two different nucleophiles.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of both C-Cl bonds on the pyrimidine ring and a C-Br bond on the phenyl ring makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid or ester, is one of the most versatile methods for forming C-C bonds. libretexts.org This reaction can be selectively performed at either the bromophenyl or dichloropyrimidine moieties of the title compound, depending on the reaction conditions and the relative reactivity of the C-Br and C-Cl bonds. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Research on the closely related isomer, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), has shown that Suzuki-Miyaura coupling occurs selectively at the C-Br bond of the phenyl ring, leaving the two C-Cl bonds on the pyrimidine ring intact. mdpi.comresearchgate.net This allows for the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine analogues. mdpi.com

The efficiency and yield of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, base, solvent, and temperature. youtube.com Systematic screening of these parameters is crucial for optimizing the reaction. For the arylation of (bromophenyl)-dichloropyrimidines, various conditions have been explored. mdpi.comresearchgate.net

A typical optimization study involves varying the palladium catalyst, base, and solvent. For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with phenylboronic acid was optimized using Pd(PPh₃)₄ as the catalyst. mdpi.com

| Entry | Base | Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₃PO₄ | Toluene | Pd(PPh₃)₄ (5) | 70-80 | 40 |

| 2 | K₃PO₄ | Acetonitrile | Pd(PPh₃)₄ (5) | 70-80 | 36 |

| 3 | K₃PO₄ | 1,4-Dioxane (B91453) | Pd(PPh₃)₄ (5) | 70-80 | 60 |

The results indicate that the combination of Pd(PPh₃)₄ catalyst with K₃PO₄ as the base and 1,4-dioxane as the solvent provides the optimal yield for this transformation. mdpi.com

The electronic nature of the substituents on the boronic acid coupling partner significantly impacts the reaction's success. Studies on (bromophenyl)-dichloropyrimidines have demonstrated a clear trend related to the electronic properties of the arylboronic acid. mdpi.comresearchgate.net

| Entry | Boronic Acid | Substituent Type | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | Electron-Donating | 60 |

| 2 | 4-Methylphenylboronic acid | Electron-Donating | 55 |

| 3 | 3-Chloro-4-fluorophenylboronic acid | Electron-Withdrawing | Low (product not formed) |

| 4 | 4-Formylphenylboronic acid | Electron-Withdrawing | 30 |

| 5 | 3-Nitrophenylboronic acid | Electron-Withdrawing | 25 |

The data clearly show that electron-rich boronic acids, such as those with methoxy (B1213986) or methyl groups, provide good to excellent yields. mdpi.com Conversely, electron-deficient boronic acids containing nitro, formyl, or additional halide substituents result in significantly lower yields. mdpi.comresearchgate.net This suggests that the transmetalation step of the catalytic cycle is facilitated by increased electron density on the boronic acid's aromatic ring.

Synthesis of Mono-, Di-, and Multi-Substituted Pyrimidine Derivatives

The 4,6-dichloropyrimidine core of the title compound is a versatile scaffold for the synthesis of various substituted derivatives. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the stepwise introduction of different functional groups. The regioselectivity of these substitutions can often be controlled by modifying reaction conditions and the nature of the nucleophile.

Generally, in SNAr reactions with 2,4- or 4,6-dichloropyrimidines, the C-4 position is the most reactive site for nucleophilic attack. wuxiapptec.com However, the electronic properties of other substituents on the pyrimidine ring can influence this selectivity. For symmetrically substituted 4,6-dichloropyrimidine derivatives, reactions with various amines proceed effectively under conventional conditions with stoichiometric control of the reactants. mdpi.com

The synthesis of mono- and di-substituted derivatives can be achieved by carefully controlling the reaction stoichiometry and temperature. For instance, monoamination of 4,6-dichloropyrimidine can be accomplished using a catalyst-free approach. nih.gov In a study on adamantane-containing amines, reactions with 4,6-dichloropyrimidine were conducted at 140 °C in DMF with K₂CO₃ as the base. nih.gov Sterically unhindered primary amines provided nearly quantitative yields of the mono-substituted product, while more sterically hindered amines resulted in lower, yet substantial, yields (60-77%). nih.gov The introduction of a second amino group to form a di-substituted pyrimidine often requires more forcing conditions, such as Pd(0) catalysis. nih.gov

The chemoselectivity of these reactions allows for the creation of a diverse library of compounds. In related dichloropyrimidine systems, different nucleophiles can selectively displace specific leaving groups. For example, in reactions with 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines and secondary aliphatic amines selectively displace the C4-chloride in the presence of a weak base, whereas deprotonated anilines can displace the sulfone group. researchgate.net This highlights the tunability of the pyrimidine core for creating mono-, di-, and multi-substituted products by choosing appropriate nucleophiles and reaction conditions.

Table 1: Examples of Mono-Substituted Pyrimidine Derivatives from 4,6-Dichloropyrimidine Data compiled from studies on the reactivity of the 4,6-dichloropyrimidine scaffold.

| Amine Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Adamantan-1-ylmethanamine | N-(Adamantan-1-ylmethyl)-6-chloropyrimidin-4-amine | ~100% | nih.gov |

| 1-(Adamantan-1-yl)ethan-1-amine | N-(1-(Adamantan-1-yl)ethyl)-6-chloropyrimidin-4-amine | 65% | nih.gov |

| Adamantan-1-amine | N-(Adamantan-1-yl)-6-chloropyrimidin-4-amine | 76% | nih.gov |

Exploration of Other Cross-Coupling Methodologies for Aryl-Heteroaryl Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency. sigmaaldrich.comnih.gov While the Suzuki-Miyaura reaction is widely used, a variety of other cross-coupling methodologies are available for constructing complex aryl-heteroaryl structures from precursors like 5-(4-bromophenyl)-4,6-dichloropyrimidine. nih.gov These methods expand the synthetic toolkit, allowing for the use of different organometallic reagents and offering alternative reaction pathways. nih.gov

Key cross-coupling reactions applicable to aryl-heteroaryl bond formation include:

Stille Coupling: Utilizes organotin reagents (stannanes) and a palladium catalyst.

Negishi Coupling: Employs organozinc reagents, which are often prepared from the corresponding organolithium or Grignard reagents. nih.gov

Hiyama Coupling: Involves organosilicon compounds, activated by a fluoride (B91410) source. nih.gov

Buchwald-Hartwig Amination: A method for forming C-N bonds, coupling amines with aryl halides. nih.gov

The choice of methodology often depends on the functional group tolerance, availability of starting materials, and desired reactivity. For dihalogenated N-heteroarenes, achieving site-selectivity can be challenging, as reactivity is typically highest at the C-X bond adjacent to a nitrogen atom. nih.gov However, selectivity can be controlled through the choice of ligand, catalyst, and reaction conditions. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at positions distal to the nitrogen atom in 2,4-dichloropyridines. nih.gov Intriguingly, ligand-free "Jeffery" conditions have also been found to enhance selectivity at the C4-position in Suzuki couplings, potentially involving palladium nanoparticles as the active catalytic species. nih.gov

These alternative methodologies provide robust options for derivatizing the pyrimidine core of the title compound, enabling the formation of bonds not only with carbon nucleophiles (organoboron, -zinc, -magnesium reagents) but also with heteroatom nucleophiles. nih.govnih.gov

Table 2: Overview of Selected Cross-Coupling Reactions for Aryl-Heteroaryl Synthesis

| Reaction Name | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | High functional group tolerance; stable reagents. mdpi.com |

| Stille | Organotin (R-SnR'₃) | Pd(PPh₃)₄ | Tolerant of many functional groups; toxic tin byproducts. nih.gov |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ | High reactivity; moisture-sensitive reagents. nih.gov |

| Hiyama | Organosilicon (R-SiR'₃) | Pd(OAc)₂, Pd₂ (dba)₃ | Low toxicity; requires fluoride activation. nih.gov |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(OAc)₂, Pd₂ (dba)₃ | Forms C-N bonds; requires specific ligands (e.g., BINAP). nih.gov |

Functionalization of the Bromophenyl Moiety

The bromophenyl group of 5-(4-bromophenyl)-4,6-dichloropyrimidine serves as a key handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly effective for this transformation, allowing for the formation of a biaryl system by coupling the bromophenyl moiety with various aryl or heteroaryl boronic acids. mdpi.comresearchgate.net

In a systematic study, 5-(4-bromophenyl)-4,6-dichloropyrimidine was successfully arylated with a range of aryl boronic acids using a Pd(0) catalyst to generate novel 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives. mdpi.comresearchgate.net The reaction conditions were optimized, with the best results obtained using 5 mol% of Pd(PPh₃)₄ as the catalyst, K₃PO₄ as the base, and 1,4-dioxane as the solvent, with the reaction mixture refluxed at 70–80 °C. mdpi.com

The electronic nature of the boronic acid coupling partner was found to significantly influence the reaction yield. Electron-rich boronic acids generally provided good yields (55-60%), while electron-withdrawing groups on the boronic acid resulted in lower yields (25-30%). mdpi.com This suggests that the electron density of the boronic acid plays a crucial role in the efficiency of the transmetalation step in the catalytic cycle. Density functional theory (DFT) calculations performed on the synthesized compounds provided insights into their electronic structure and reactivity. mdpi.com

The successful functionalization of the bromophenyl moiety via Suzuki-Miyaura coupling demonstrates a robust strategy for extending the molecular framework, enabling the synthesis of a library of compounds with diverse electronic and steric properties while leaving the reactive dichloropyrimidine core available for subsequent modifications.

Table 3: Synthesis of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine Derivatives via Suzuki-Miyaura Coupling Data from Malik, A., et al. (2020). mdpi.comresearchgate.net

| Entry | Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 3a | Phenylboronic acid | 4,6-dichloro-5-(4-phenylphenyl)pyrimidine | 60% |

| 3b | p-Tolylboronic acid | 4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine | 80% |

| 3e | (4-Methoxyphenyl)boronic acid | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 60% |

| 3f | (3,4-Dimethoxyphenyl)boronic acid | 4,6-dichloro-5-(3',4'-dimethoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 55% |

| 3g | (3-Nitrophenyl)boronic acid | 4,6-dichloro-5-(3'-nitro-[1,1'-biphenyl]-4-yl)pyrimidine | 25% |

| 3h | Thiophen-2-ylboronic acid | 4,6-dichloro-5-(4-(thiophen-2-yl)phenyl)pyrimidine | 30% |

Computational Studies on 5 4 Bromophenyl 4,6 Dichloropyrimidine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been central to elucidating the fundamental properties of these pyrimidine (B1678525) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mostwiedzy.plnih.gov It has been widely applied to pyrimidine derivatives to understand their geometry and electronic behavior. tandfonline.comresearchgate.net For a series of novel pyrimidine analogs derived from 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), DFT calculations have been employed to analyze their electronic and structural relationships. mdpi.com

Studies utilize hybrid functionals like B3LYP or PBE0 with various basis sets to optimize the molecular geometry and compute electronic properties. mdpi.comresearchgate.net These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. The electronic behavior of synthesized pyrimidine compounds is often explained by DFT estimations, which can replicate the structure and geometry with high fidelity. tandfonline.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.orgacadpubl.eu

For derivatives of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, DFT calculations have been used to determine the energies of the HOMO and LUMO, as well as the energy gap (ΔE) between them. mdpi.com The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acadpubl.eu In one study, the HOMO was found to be distributed over the aromatic portions of the molecule, while the LUMO was generally located on the 4,6-dichloropyrimidine (B16783) ring. mdpi.com This distribution helps to predict which parts of the molecule are most likely to be involved in chemical reactions. wuxibiology.com

| Compound Derivative | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3a | -7.14 | -1.84 | 5.30 |

| 3b | -6.85 | -1.87 | 4.98 |

| 3c | -7.39 | -2.29 | 5.10 |

| 3d | -7.61 | -2.58 | 5.03 |

| 3e | -6.66 | -1.57 | 5.09 |

| 3f | -6.32 | -1.92 | 4.40 |

| 3g | -7.23 | -1.74 | 5.49 |

| 3h | -7.31 | -2.18 | 5.13 |

Data derived from a study on derivatives of 5-(4-Bromophenyl)-4,6-dichloropyrimidine, where compounds 3a-h are various arylated analogs. mdpi.com

From the calculated HOMO and LUMO energies, various global chemical reactivity descriptors can be derived. researchgate.net These descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity index, provide quantitative measures of a molecule's reactivity. mdpi.comresearchgate.net

For instance, chemical hardness (η) is related to the HOMO-LUMO gap and indicates resistance to change in electron distribution. A harder molecule is less reactive. Electronegativity (χ) measures the power of an atom or group of atoms to attract electrons. These descriptors help in comparing the reactivity of different derivatives. DFT studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine derivatives concluded that the introduction of different aryl groups significantly influenced their reactivity, with some derivatives being identified as more reactive and others as more stable. mdpi.com

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. bohrium.commdpi.com This is achieved through geometry optimization, a process where the energy of the molecule is minimized with respect to the positions of its atoms. researchgate.net For pyrimidine derivatives, methods like DFT are used to find the lowest energy conformation. mdpi.comresearchgate.net

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.govresearchgate.net For complex molecules with multiple rotatable bonds, this analysis is vital to identify the global minimum energy structure, which is typically the most populated and experimentally relevant conformer. Computational modeling has shown that the conformational behavior of some pyrimidine derivatives can be determined by the internal rotation of substituent groups. bohrium.com

Molecular Dynamics Simulations and Docking Studies (for related derivatives)

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations and docking studies are used to investigate how molecules interact with their environment, particularly with biological macromolecules like proteins or DNA. rjeid.comnih.gov

For related pyrimidine derivatives, MD simulations have been used to understand the stability of protein-ligand complexes and the conformational rearrangements of the molecules in a simulated biological environment. tandfonline.comresearchgate.net These simulations track the movements of atoms over time, providing insights into the dynamic nature of molecular interactions. rjeid.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com For various pyrimidine derivatives with potential therapeutic applications, docking studies have been performed to predict their binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. nih.govdntb.gov.ua

Computational Prediction of Spectroscopic Signatures (e.g., NMR)

Computational methods can also predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. github.ioresearchgate.net DFT-based procedures are commonly used for this purpose. rsc.org The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus at that geometry. researchgate.net

For accurate predictions, especially for flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the different low-energy conformers. github.io While specific computational NMR predictions for 5-(4-Bromophenyl)-4,6-dichloropyrimidine are not widely reported in the literature, the established methodologies allow for such predictions to be made. github.iorsc.org These predictions can be invaluable in confirming the structure of newly synthesized compounds by comparing the calculated spectrum with the experimental one. researchgate.net

Structure-Property Relationship Studies Through Computational Chemistry

Computational chemistry provides a powerful lens for understanding the relationship between the molecular structure of a compound and its inherent properties. In the study of pyrimidine derivatives, computational methods such as Density Functional Theory (DFT) are employed to elucidate electronic and structural characteristics. These theoretical calculations offer insights into the reactivity, stability, and potential applications of these molecules, guiding further experimental work.

Research into compounds structurally related to 2-(3-Bromophenyl)-4,6-dichloropyrimidine has utilized DFT to analyze their reactivity descriptors and electronic properties. mdpi.com One such study focused on a series of novel pyrimidine analogs derived from 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com By applying DFT calculations, researchers can predict and understand the behavior of these molecules at an electronic level.

Key parameters derived from these computational studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

In the aforementioned study of 5-(4-bromophenyl)-4,6-dichloropyrimidine derivatives, DFT calculations were performed to determine these and other quantum chemical parameters. mdpi.com The results of these calculations provide a quantitative basis for understanding the structure-property relationships within this class of compounds. For instance, the introduction of different aryl and heteroaryl groups via Suzuki cross-coupling reactions was shown to modulate the electronic properties of the pyrimidine core. mdpi.com

The stability and reactivity of the synthesized compounds were further assessed through various reactivity descriptors calculated from the HOMO and LUMO energies. mdpi.com These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such computational analyses are invaluable for identifying the most reactive and the most stable compounds within a series, as demonstrated in the study where one derivative was identified as the most reactive and another as the most stable. mdpi.comresearchgate.net

The following tables summarize the key computational data from the study on 5-(4-bromophenyl)-4,6-dichloropyrimidine and its derivatives, illustrating the impact of structural modifications on the electronic properties of the molecules.

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative 3a | -6.54 | -1.78 | 4.76 |

| Derivative 3b | -6.21 | -1.87 | 4.34 |

| Derivative 3c | -6.91 | -2.34 | 4.57 |

| Derivative 3d | -7.12 | -2.43 | 4.69 |

| Derivative 3e | -6.01 | -1.54 | 4.47 |

| Derivative 3f | -5.98 | -1.98 | 4.00 |

| Derivative 3g | -6.78 | -1.65 | 5.13 |

| Derivative 3h | -6.45 | -2.01 | 4.44 |

Table 2: Quantum Chemical Reactivity Descriptors

| Compound | Ionization Potential (I) | Electron Affinity (A) | Electronegativity (χ) | Hardness (η) | Softness (S) |

| Derivative 3a | 6.54 | 1.78 | 4.16 | 2.38 | 0.21 |

| Derivative 3b | 6.21 | 1.87 | 4.04 | 2.17 | 0.23 |

| Derivative 3c | 6.91 | 2.34 | 4.62 | 2.28 | 0.22 |

| Derivative 3d | 7.12 | 2.43 | 4.77 | 2.34 | 0.21 |

| Derivative 3e | 6.01 | 1.54 | 3.77 | 2.23 | 0.22 |

| Derivative 3f | 5.98 | 1.98 | 3.98 | 2.00 | 0.25 |

| Derivative 3g | 6.78 | 1.65 | 4.21 | 2.56 | 0.19 |

| Derivative 3h | 6.45 | 2.01 | 4.23 | 2.22 | 0.22 |

These computational studies are fundamental in establishing a quantitative structure-property relationship (QSPR) for pyrimidine derivatives. unimore.it By correlating calculated molecular descriptors with observed properties, it is possible to predict the behavior of new, unsynthesized compounds, thereby streamlining the drug discovery and materials science research processes.

Advanced Applications of 5 4 Bromophenyl 4,6 Dichloropyrimidine As a Synthetic Precursor

Construction of Diverse Pyrimidine-Based Scaffolds for Chemical Biology

The pyrimidine (B1678525) scaffold is a fundamental heterocyclic structure found in nucleic acids and is a common motif in a vast array of therapeutic agents. semanticscholar.org The reactivity of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) makes it an excellent starting material for constructing diverse pyrimidine-based molecular architectures. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the stepwise introduction of various functional groups. sltchemicals.comnbinno.com

A primary method for elaborating this core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netmdpi.com Researchers have successfully coupled 5-(4-bromophenyl)-4,6-dichloropyrimidine with a range of aryl and heteroaryl boronic acids. researchgate.netmdpi.com These reactions typically utilize a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ and a solvent like 1,4-Dioxane (B91453), to yield novel 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine analogs. mdpi.com The efficiency of these coupling reactions can be influenced by the electronic nature of the boronic acid, with electron-rich boronic acids generally providing better yields. mdpi.com This synthetic strategy enables the creation of a large library of compounds with varied substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Table 1: Suzuki-Miyaura Coupling Reaction Conditions and Yields

| Entry | Boronic Acid | Yield (%) | Reference |

| 3a | Phenylboronic acid | 45 | mdpi.com |

| 3b | 4-Methylphenylboronic acid | 60 | mdpi.com |

| 3c | 4-Methoxyphenylboronic acid | 35 | mdpi.com |

| 3e | 4-(Trifluoromethyl)phenylboronic acid | 55 | mdpi.com |

| 3g | 3-Nitrophenylboronic acid | 25 | mdpi.com |

Role in the Synthesis of Complex Medicinal Chemistry Intermediates

5-(4-bromophenyl)-4,6-dichloropyrimidine is a well-established and critical intermediate in the synthesis of complex pharmaceutical compounds. researchgate.netatlantis-press.com Its most notable application is in the production of Macitentan, a potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. google.comacs.org The synthesis of Macitentan involves a multi-step process where 5-(4-bromophenyl)-4,6-dichloropyrimidine serves as the core scaffold upon which the final drug molecule is assembled. google.com

The synthesis route typically begins with p-bromophenylacetic acid, which is converted through several steps into 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. google.com This intermediate is then chlorinated, often using phosphorus oxychloride, to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine. researchgate.netatlantis-press.com From this key intermediate, subsequent nucleophilic substitution reactions at the chloro-positions are performed to introduce the side chains required for the final structure of Macitentan. google.comacs.org

Beyond Macitentan, this dichloropyrimidine derivative is used to create other active compounds. For example, it serves as a precursor for synthesizing N-(5-(4–bromophenyl)–6–chloropyrimidin–4–yl)butane-1-sulfonamide and 5-(4-bromophenyl)-4-(2-((5-bromopyrazin-2-yl)oxy)ethoxy)-6-chloropyrimidine. atlantis-press.com The synthetic accessibility and reactivity of 5-(4-bromophenyl)-4,6-dichloropyrimidine make it an important component in the medicinal chemist's toolbox for developing new therapeutic agents. researchgate.net

Table 2: Synthesis Steps for 5-(4-bromophenyl)-4,6-dichloropyrimidine

| Step | Starting Material | Reagents and Conditions | Product | Reference |

| 1 | p-Bromophenylacetic acid | Catalytic esterification | Methyl p-bromophenylacetate | google.com |

| 2 | Methyl p-bromophenylacetate | Dimethyl carbonate, Sodium methoxide (B1231860) | 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester | google.com |

| 3 | 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester | Formamidine (B1211174) hydrochloride | 5-(4-bromophenyl)-4,6-dihydroxypyrimidine | atlantis-press.comgoogle.com |

| 4 | 5-(4-bromophenyl)-4,6-dihydroxypyrimidine | Phosphorus oxychloride | 5-(4-bromophenyl)-4,6-dichloropyrimidine | researchgate.netatlantis-press.com |

Potential Utility in the Development of Novel Functional Materials

While the primary application of 5-(4-bromophenyl)-4,6-dichloropyrimidine has been in medicinal chemistry, its structural features suggest potential utility in the development of novel functional materials. nih.govnih.gov The core structure, a substituted pyrimidine, can be systematically modified to tune its electronic and photophysical properties. mdpi.com

Through Suzuki cross-coupling reactions, a variety of aryl groups can be attached to the pyrimidine core, creating extended π-conjugated systems. mdpi.com The electronic properties of these resulting molecules can be investigated using computational methods like Density Functional Theory (DFT). mdpi.comresearchgate.net Such studies can analyze the reactivity, stability, and frontier molecular orbitals (HOMO/LUMO) of these novel compounds. mdpi.com For instance, DFT calculations on various arylated derivatives of 5-(4-bromophenyl)-4,6-dichloropyrimidine have been used to evaluate their hyperpolarizability (β) values, which are an indicator of non-linear optical (NLO) properties. mdpi.comresearchgate.net Although the initial compounds studied did not show exceptionally high β values, the methodology demonstrates that the pyrimidine scaffold can be systematically engineered to target specific material properties. mdpi.com The versatility of dichloropyrimidines in synthesis allows for their incorporation into larger molecular structures, potentially leading to new dyes, electronic materials, or specialized polymers. sltchemicals.com

Future Directions in Synthetic and Computational Research

Future research on 5-(4-bromophenyl)-4,6-dichloropyrimidine is likely to advance on both synthetic and computational fronts. Synthetic efforts will continue to focus on optimizing existing reaction pathways to improve yields and reduce costs, for example, by using safer and more recyclable reagents. google.com There is also significant potential in expanding the range of known derivatives by exploring different types of coupling reactions and introducing a wider variety of functional groups at the chloro-positions.

Computationally, the use of Density Functional Theory (DFT) and other methods will be crucial in guiding synthetic efforts. mdpi.comresearchgate.net These computational studies can predict the electronic structure, reactivity, and potential applications of novel pyrimidine derivatives before they are synthesized in the lab. mdpi.com This synergy between computational prediction and experimental synthesis can accelerate the discovery of new molecules with desired biological activities or material properties. Future work could involve in-silico screening of large virtual libraries of derivatives to identify promising candidates for development as new pharmaceuticals or functional materials.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)-4,6-dichloropyrimidine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For example:

- Nucleophilic Substitution : Reacting 4,6-dichloropyrimidine with a 3-bromophenylboronic acid or its derivatives under microwave-assisted conditions (e.g., Cs₂CO₃ in NMP at 180°C) .

- Cross-Coupling : Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) to attach the 3-bromophenyl group to the pyrimidine core. Optimizing ligand choice (e.g., bipyridine) and solvent polarity improves regioselectivity .

Key Factors : Microwave irradiation reduces reaction time (45–67% yield) , while Buchwald-Hartwig amination requires precise control of amines/aryl halides to avoid byproducts .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the pyrimidine ring. Chlorine and bromine atoms cause distinct deshielding effects (e.g., 4,6-dichloro groups shift pyrimidine protons downfield) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H⁺] at m/z 303.97) and isotopic patterns from bromine/chlorine .

- X-ray Crystallography : Resolves regiochemical ambiguities, particularly when positional isomers (e.g., 5- vs. 2-substituted pyrimidines) are possible .

Q. What reactivity patterns are observed in this compound during further functionalization?

Methodological Answer: The 4,6-dichloro positions are highly reactive toward nucleophiles (e.g., amines, alkoxides):

- Stepwise Substitution : Sequential replacement of chlorines with amines or thiols under mild conditions (e.g., DIPEA in DMF at 100°C) .

- Selectivity Challenges : Steric hindrance from the 3-bromophenyl group may slow substitution at the 2-position, requiring elevated temperatures or catalytic additives .

Q. How is the biological activity of this compound evaluated in preclinical studies?

Methodological Answer:

- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., A549 lung cancer) quantify IC₅₀ values. Derivatives with urea/thiourea moieties show enhanced activity (IC₅₀ = 91–375 µM) .

- Protein Binding Studies : Fluorescence quenching and molecular docking analyze interactions with human serum albumin (HSA), revealing binding constants (K = 10⁴–10⁵ M⁻¹) and thermodynamic parameters (ΔG, ΔH) .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to enhance regioselectivity in this compound derivatives?

Methodological Answer:

- Ligand Screening : Bulky ligands (e.g., XPhos) improve selectivity in Suzuki-Miyaura couplings by stabilizing Pd intermediates .

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) favor aryl transfer, while nonpolar solvents (toluene) reduce side reactions .

- Computational Guidance : DFT calculations predict reactive sites (e.g., LUMO localization on the pyrimidine ring guides nucleophilic attack) .

Q. What computational strategies elucidate the electronic properties of this compound?

Methodological Answer:

- HOMO-LUMO Analysis : Density functional theory (DFT) reveals charge distribution. The LUMO is typically localized on the electron-deficient pyrimidine ring, facilitating electrophilic substitutions (e.g., HOMO-LUMO gap ≈ 4–5 eV) .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., FLT3 kinase), identifying key hydrogen bonds and hydrophobic contacts .

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

Methodological Answer:

- LogP Optimization : Introducing hydrophilic groups (e.g., -OH, -NH₂) reduces logP values, improving aqueous solubility. Chlorine/bromine atoms increase lipophilicity (clogP ≈ 3.5) .

- Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) quantify CYP450-mediated degradation. Halogenated pyrimidines generally exhibit slower metabolism due to electron-withdrawing effects .

Q. What strategies address contradictions in reported biological data for this compound derivatives?

Methodological Answer:

- Batch Reproducibility : Ensure consistent purity (>97% by HPLC) and confirm regiochemistry (e.g., NOESY NMR for spatial proximity of substituents) .

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability baselines .

- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.